molecular formula C12H16O2 B143222 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione CAS No. 1988-11-0

2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B143222
CAS No.: 1988-11-0
M. Wt: 192.25 g/mol
InChI Key: DDXYWFGBQZICBD-UHFFFAOYSA-N
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Description

This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
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Scientific Research Applications

Green Chemistry and Antifungal Activity

Tandon et al. (2012) explored the use of 2,6-Diisopropylcyclohexa-2,5-diene-1,4-dione in green chemistry. They achieved a chemo- and regio-selective synthesis of novel compounds through a green methodology, using laundry detergent as a catalyst "In-Water." The synthesized compounds exhibited significant antifungal activity against various fungal species, demonstrating potential in developing new antifungal agents (Tandon, Kumar, Mishra, & Shukla, 2012).

Novel Synthesis Techniques

Keshipour et al. (2012) reported on a novel one-pot pseudo five-component reaction involving this compound. This research highlights an innovative approach in organic synthesis, producing 2,6-bis(alkylamino)-benzofuro[5,6-b]furan-4,8-dione derivatives efficiently (Keshipour, Shaabani, & Shaabani, 2012).

Organic Synthesis and Catalysis

In 2005, Otomaru et al. developed C2-symmetric bicyclo[2.2.2]octa-2,5-dienes using this compound as a key intermediate. These compounds were successfully applied in rhodium-catalyzed asymmetric 1,4-addition reactions, showcasing the role of this dienone in catalytic processes (Otomaru, Okamoto, Shintani, & Hayashi, 2005).

Applications in Material Science

Jing and Hillmyer (2008) utilized a derivative of this compound for toughening polylactide. This research is significant for material science, especially in enhancing the properties of biodegradable plastics (Jing & Hillmyer, 2008).

Mechanism of Action

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and Hazard Statement H301 . Precautionary measures include avoiding contact with skin and eyes .

Properties

IUPAC Name

2,6-di(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXYWFGBQZICBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)C=C(C1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173634
Record name 2,6-Diisopropylbenzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-11-0
Record name 2,6-Diisopropyl-1,4-benzoquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1988-11-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropylbenzoquinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Diisopropylbenzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-bis(propan-2-yl)cyclohexa-2,5-diene-1,4-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIISOPROPYLBENZOQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9809N0LP0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

If 2,6-ditert.butyl-4-nitrosophenol is replaced in this example by an equivalent quantity of 2,6-diisopropyl-4-nitrosophenol, an otherwise identical procedure gives 2,6-diisopropyl-benzoquinone monoxime p-toluenesulphonate of melting point 93° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the aerobic decomposition of nickel phenolate complexes, particularly Tp(R,Me)Ni-OAr, provide insights into 2,6-Diisopropyl-1,4-benzoquinone formation?

A3: Studying the aerobic decomposition of nickel phenolate complexes like Tp(R,Me)Ni-OAr, designed as models for nickel-substituted copper amine oxidase, offers valuable insights into the formation of 2,6-Diisopropyl-1,4-benzoquinone. When exposed to oxygen and water, these complexes decompose, and in the case of Tp(Ph,Me)Ni-OAr, a range of organic products indicative of phenoxyl radical formation are observed. These products include 2,6-Diisopropyl-1,4-benzoquinone, alongside others like 3,5,3',5'-tetraisopropyl-4,4'-diphenodihydroquinone and 3,5,3',5'-tetraisopropyl-4,4'-diphenoquinone. The formation of these products, especially 2,6-Diisopropyl-1,4-benzoquinone, suggests a mechanism involving oxygen reduction and highlights the potential for such complexes to mimic biological oxidative processes [].

Q2: What strategies can be employed to enhance the stability of propofol formulations, particularly in relation to 2,6-Diisopropyl-1,4-benzoquinone formation?

A4: Maintaining the stability of propofol formulations, specifically minimizing the formation of impurities like 2,6-Diisopropyl-1,4-benzoquinone, is crucial. One strategy involves adding a small amount (8ppm) of 97% sodium calcium edetate to the water phase during the preparation of a propofol medium/long-chain fat emulsion injection. This addition, coupled with a nitrogen gas atmosphere throughout the preparation process and a specific heat sterilization protocol (121°C for 15 minutes), has been shown to reduce the levels of 2,6-Diisopropyl-1,4-benzoquinone and other impurities []. This approach emphasizes the importance of controlling the preparation environment and employing specific additives to enhance the stability and shelf life of propofol formulations.

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